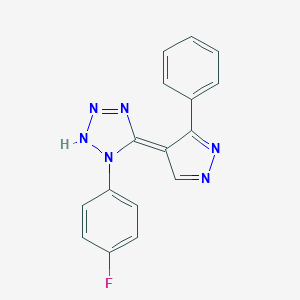
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole, commonly known as FPTT, is a tetrazole derivative that is synthesized through a multi-step process. This compound has gained interest in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Wirkmechanismus
The mechanism of action of FPTT is not fully understood. However, it is known to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, molecules that play a role in inflammation and pain. FPTT has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
FPTT has been found to have anti-inflammatory, anti-tumor, antibacterial, and antifungal effects. It has also been found to have potential as a plant growth regulator and herbicide. However, the biochemical and physiological effects of FPTT are not fully understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPTT in lab experiments is its relatively simple synthesis method. FPTT can be synthesized in a few steps using readily available starting materials. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Further research is needed to fully understand the potential applications of FPTT.
Zukünftige Richtungen
There are several future directions for the study of FPTT. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent. Another direction is to study its potential as an antibacterial and antifungal agent. In materials science, future directions include the synthesis of new MOFs using FPTT as a building block and the study of their potential applications in gas storage, separation, and catalysis. In agriculture, future directions include the study of FPTT as a plant growth regulator and herbicide. Overall, the study of FPTT has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
The synthesis of FPTT involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-1-(ethoxycarbonyl)-phenylamine. This compound is then reacted with 3-phenylpyrazole-4-carbaldehyde to form 1-(4-fluorophenyl)-3-phenyl-4-(1-ethoxycarbonyl-ethylidene)-pyrazol-5-one. The final step involves the reaction of this intermediate with sodium azide to form FPTT.
Wissenschaftliche Forschungsanwendungen
FPTT has been studied for its potential applications in medicinal chemistry, materials science, and agriculture. In medicinal chemistry, FPTT has shown promising results as an anti-inflammatory and anti-tumor agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. FPTT has also been studied for its potential as an antibacterial and antifungal agent. In materials science, FPTT has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In agriculture, FPTT has been studied for its potential as a plant growth regulator and herbicide.
Eigenschaften
Molekularformel |
C16H11FN6 |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
(5Z)-1-(4-fluorophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11FN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
InChI-Schlüssel |
BRVXNWDUOMVRDB-JQIJEIRASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)

